Cas no 156901-43-8 (8-Chloro-5-nitroisoquinoline)

8-Chloro-5-nitroisoquinoline is a heterocyclic organic compound featuring a chloro substituent at the 8-position and a nitro group at the 5-position of the isoquinoline scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and functionalized isoquinoline derivatives. Its electron-withdrawing nitro and chloro groups enhance reactivity, facilitating further substitution or reduction reactions. The structural framework of 8-Chloro-5-nitroisoquinoline makes it valuable for applications in medicinal chemistry, agrochemical research, and materials science. Its stability under standard conditions and well-characterized reactivity profile contribute to its utility in synthetic workflows.
8-Chloro-5-nitroisoquinoline structure
8-Chloro-5-nitroisoquinoline structure
Product name:8-Chloro-5-nitroisoquinoline
CAS No:156901-43-8
MF:C9H5ClN2O2
MW:208.601200819016
MDL:MFCD17169870
CID:1035233
PubChem ID:53420876

8-Chloro-5-nitroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • 8-Chloro-5-nitroisoquinoline
    • IFAMHAYSMRYQCQ-UHFFFAOYSA-N
    • AKOS016014441
    • Isoquinoline, 8-chloro-5-nitro-
    • DTXSID50697686
    • EN300-8660522
    • J-519421
    • CS-0217825
    • A850447
    • DB-064145
    • AC-9439
    • 156901-43-8
    • SCHEMBL619318
    • MDL: MFCD17169870
    • Inchi: InChI=1S/C9H5ClN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H
    • InChI Key: IFAMHAYSMRYQCQ-UHFFFAOYSA-N
    • SMILES: C1=CC(=C2C=CN=CC2=C1Cl)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 208.0039551g/mol
  • Monoisotopic Mass: 208.0039551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 58.7Ų

8-Chloro-5-nitroisoquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A189006977-1g
8-Chloro-5-nitroisoquinoline
156901-43-8 95%
1g
$646.84 2022-04-02
Enamine
EN300-8660522-0.1g
8-chloro-5-nitroisoquinoline
156901-43-8 95.0%
0.1g
$282.0 2025-03-21
Enamine
EN300-8660522-2.5g
8-chloro-5-nitroisoquinoline
156901-43-8 95.0%
2.5g
$1594.0 2025-03-21
Enamine
EN300-8660522-10.0g
8-chloro-5-nitroisoquinoline
156901-43-8 95.0%
10.0g
$3500.0 2025-03-21
Enamine
EN300-8660522-5g
8-chloro-5-nitroisoquinoline
156901-43-8 95%
5g
$2360.0 2023-09-02
Aaron
AR001PSK-50mg
Isoquinoline, 8-chloro-5-nitro-
156901-43-8 95%
50mg
$284.00 2025-02-13
Aaron
AR001PSK-250mg
Isoquinoline, 8-chloro-5-nitro-
156901-43-8 95%
250mg
$580.00 2025-02-13
Aaron
AR001PSK-1g
Isoquinoline, 8-chloro-5-nitro-
156901-43-8 95%
1g
$1143.00 2025-02-13
Aaron
AR001PSK-100mg
Isoquinoline, 8-chloro-5-nitro-
156901-43-8 95%
100mg
$413.00 2025-02-13
1PlusChem
1P001PK8-5g
Isoquinoline, 8-chloro-5-nitro-
156901-43-8 95%
5g
$2979.00 2024-06-20

Additional information on 8-Chloro-5-nitroisoquinoline

Professional Introduction to 8-Chloro-5-nitroisoquinoline (CAS No. 156901-43-8)

8-Chloro-5-nitroisoquinoline, identified by its Chemical Abstracts Service (CAS) number 156901-43-8, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of both chloro and nitro substituents on the isoquinoline backbone imparts distinct reactivity and functionality, making it a valuable scaffold for synthesizing bioactive molecules.

The isoquinoline core is a well-known motif in natural products and pharmaceuticals, renowned for its role in various biological processes. Among its derivatives, 8-Chloro-5-nitroisoquinoline stands out due to its enhanced electronic properties, which arise from the electron-withdrawing effects of the nitro group and the electron-donating nature of the chloro group. This balance of electronic characteristics makes it an attractive candidate for further functionalization and derivatization.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from isoquinoline scaffolds. The structural versatility of these compounds allows for the creation of molecules with tailored pharmacological properties. Specifically, 8-Chloro-5-nitroisoquinoline has been explored as a precursor in the synthesis of potential antimicrobial, anticancer, and anti-inflammatory agents. Its ability to undergo various chemical transformations, such as nucleophilic aromatic substitution and metal-catalyzed coupling reactions, makes it a versatile building block in medicinal chemistry.

One of the most compelling aspects of 8-Chloro-5-nitroisoquinoline is its potential in modulating biological pathways associated with disease. For instance, studies have suggested that isoquinoline derivatives can interact with specific enzymes and receptors, thereby influencing cellular processes. The nitro group, in particular, can be reduced to an amine under appropriate conditions, leading to the formation of pharmacologically active amines. This redox chemistry provides a means to fine-tune the biological activity of the compound.

The pharmaceutical industry has shown particular interest in isoquinoline derivatives due to their reported efficacy in treating various ailments. While clinical trials are still in progress for many compounds derived from this scaffold, preclinical studies have demonstrated promising results. For example, certain isoquinoline-based molecules have exhibited inhibitory activity against kinases and other enzymes involved in cancer progression. The chloro and nitro substituents play a crucial role in determining the binding affinity and selectivity of these derivatives toward their target proteins.

The synthesis of 8-Chloro-5-nitroisoquinoline typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include nitration followed by chlorination or vice versa, depending on the desired regioselectivity. Advanced catalytic methods have also been employed to improve yields and reduce byproduct formation. These synthetic strategies highlight the compound's synthetic accessibility and its potential for large-scale production.

In addition to its pharmaceutical applications, 8-Chloro-5-nitroisoquinoline has found utility in materials science and chemical biology. Its ability to participate in coordination chemistry with transition metals makes it a valuable ligand in catalytic systems. Furthermore, its fluorescence properties have been exploited in bioimaging applications, where it serves as a probe for studying biological processes at the molecular level.

The future directions of research on 8-Chloro-5-nitroisoquinoline are likely to focus on expanding its chemical space through innovative synthetic methodologies and exploring new biological targets. The integration of computational chemistry and machine learning techniques could accelerate the discovery of novel derivatives with enhanced pharmacological profiles. As our understanding of disease mechanisms evolves, so too will the demand for structurally diverse compounds like this one.

In conclusion, 8-Chloro-5-nitroisoquinoline (CAS No. 156901-43-8) is a multifaceted compound with significant potential in pharmaceutical development and beyond. Its unique structural features and reactivity make it a valuable tool for medicinal chemists seeking to design new therapeutic agents. With ongoing research efforts aimed at unlocking its full potential, this compound is poised to play an important role in addressing some of today's most pressing medical challenges.

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Amadis Chemical Company Limited
(CAS:156901-43-8)8-Chloro-5-nitroisoquinoline
A850447
Purity:99%
Quantity:1g
Price ($):589.0